N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 896679-92-8
VCID: VC6681061
InChI: InChI=1S/C18H12N4O5/c23-15(20-11-4-3-5-12(8-11)22(25)26)9-21-10-19-16-13-6-1-2-7-14(13)27-17(16)18(21)24/h1-8,10H,9H2,(H,20,23)
SMILES: C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Molecular Formula: C18H12N4O5
Molecular Weight: 364.317

N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide

CAS No.: 896679-92-8

Cat. No.: VC6681061

Molecular Formula: C18H12N4O5

Molecular Weight: 364.317

* For research use only. Not for human or veterinary use.

N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide - 896679-92-8

Specification

CAS No. 896679-92-8
Molecular Formula C18H12N4O5
Molecular Weight 364.317
IUPAC Name N-(3-nitrophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Standard InChI InChI=1S/C18H12N4O5/c23-15(20-11-4-3-5-12(8-11)22(25)26)9-21-10-19-16-13-6-1-2-7-14(13)27-17(16)18(21)24/h1-8,10H,9H2,(H,20,23)
Standard InChI Key AYPWEGJZXSDWJA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-]

Introduction

N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that appears to combine features of nitro-substituted aromatic amides and fused heterocyclic systems. The structure suggests potential pharmaceutical or biological activity due to the following key features:

  • Nitrophenyl group: Known for its role in electron-withdrawing effects, often enhancing the reactivity of adjacent functional groups.

  • Benzofuro[3,2-d]pyrimidine core: A fused heterocyclic system that may exhibit biological activity, such as anti-inflammatory or anticancer properties.

  • Acetamide linkage: Common in medicinal chemistry for improving solubility and bioavailability.

Structural Features

The compound's structure can be broken into three main components:

  • Nitrophenyl Substituent:

    • Electron-withdrawing nitro group (-NO₂) attached to the phenyl ring.

    • May influence the electronic properties of the compound, enhancing its interaction with biological targets.

  • Benzofuro[3,2-d]pyrimidine System:

    • A fused aromatic heterocycle containing oxygen and nitrogen atoms.

    • Likely contributes to potential hydrogen bonding and π-π stacking interactions in biological environments.

  • Acetamide Functional Group:

    • Provides a polar site for interaction with enzymes or receptors.

    • Enhances water solubility and pharmacokinetic properties.

Potential Applications

Given the structural features, this compound may have applications in:

  • Pharmaceutical Development:

    • The benzofuro[3,2-d]pyrimidine scaffold is often explored for anticancer, antiviral, and anti-inflammatory agents.

    • Nitroaromatic compounds are sometimes precursors to antibiotics or enzyme inhibitors.

  • Material Science:

    • Aromatic amides with nitro groups may find applications in organic electronics or as intermediates in dye synthesis.

Hypothetical Synthesis Pathway

A plausible synthetic route could involve:

  • Nitration of a suitable phenyl precursor to introduce the nitro group.

  • Construction of the benzofuro[3,2-d]pyrimidine core via cyclization reactions involving pyrimidine derivatives and benzofuran precursors.

  • Coupling of the nitrophenyl group with the benzofuro[3,2-d]pyrimidine scaffold through an acetamide linkage.

Analytical Characterization

To confirm the identity and purity of such a compound, standard analytical techniques would be employed:

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons and amide functionalities.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To detect characteristic functional groups (e.g., nitro stretching at ~1500 cm⁻¹, amide carbonyl at ~1650 cm⁻¹).

  • X-ray Crystallography: For detailed structural elucidation.

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